molecular formula C7F15IO B1611089 4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane CAS No. 25080-17-5

4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane

Cat. No.: B1611089
CAS No.: 25080-17-5
M. Wt: 511.95 g/mol
InChI Key: FBDUOBZWJVSNCX-UHFFFAOYSA-N
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Description

4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a highly specialized molecule with unique properties. The compound’s structure includes a butane backbone with fluorine and iodine substituents, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane typically involves multiple steps, including halogenation and fluorination reactions. One common method involves the reaction of a suitable butane derivative with iodine and fluorine sources under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.

    Addition Reactions: The multiple fluorine atoms can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce different oxidized forms of the compound.

Scientific Research Applications

4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialized materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2,3,3,4,4-Octafluoro-5-methoxypentane
  • 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane
  • Octafluoro-1,4-diiodobutane

Uniqueness

4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane is unique due to its specific combination of fluorine and iodine atoms, which impart distinct chemical properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-4-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F15IO/c8-1(9,6(19,20)23)2(10,11)7(21,22)24-3(12,4(13,14)15)5(16,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDUOBZWJVSNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(OC(C(C(C(F)(F)I)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F15IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544671
Record name 1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25080-17-5
Record name 1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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